(1S,2S,5R)-1-Amino-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid
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Overview
Description
(1S,2S,5R)-1-Amino-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-1-Amino-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Functional Group Introduction: Introduction of the amino and carboxylic acid groups is achieved through a series of reactions, including amination and carboxylation.
Chiral Resolution: The chiral centers are introduced using enantioselective catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5R)-1-Amino-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted amino acids or amides.
Scientific Research Applications
(1S,2S,5R)-1-Amino-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (1S,2S,5R)-1-Amino-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,5S)-1-Amino-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.
Cyclohexane-1-carboxylic acid derivatives: Compounds with similar cyclohexane structures but different functional groups.
Uniqueness
(1S,2S,5R)-1-Amino-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.
Properties
CAS No. |
336100-66-4 |
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Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
(1S,2S,5R)-1-amino-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H21NO2/c1-7(2)9-5-4-8(3)6-11(9,12)10(13)14/h7-9H,4-6,12H2,1-3H3,(H,13,14)/t8-,9+,11+/m1/s1 |
InChI Key |
JQVZBHFMBLSPCF-YWVKMMECSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@](C1)(C(=O)O)N)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)(C(=O)O)N)C(C)C |
Origin of Product |
United States |
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